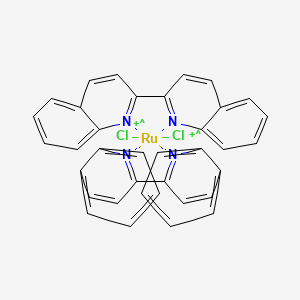
CID 138108660
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Biquinoline,rutheniumcomplex is a coordination compound that features a ruthenium metal center coordinated to 2,2’-biquinoline ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Biquinoline,rutheniumcomplex typically involves the reaction of ruthenium precursors with 2,2’-biquinoline ligands. One common method is the reaction of ruthenium trichloride with 2,2’-biquinoline in the presence of a reducing agent under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center .
Industrial Production Methods
Industrial production of 2,2’-Biquinoline,rutheniumcomplex may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the high purity of the final product. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Biquinoline,rutheniumcomplex undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The complex can be reduced, often leading to changes in its electronic properties.
Substitution: Ligands in the complex can be substituted with other ligands, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
2,2’-Biquinoline,rutheniumcomplex has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-Biquinoline,rutheniumcomplex involves its interaction with various molecular targets and pathways. For instance, in photoactivated chemotherapy, the complex absorbs light and undergoes a photochemical reaction to produce reactive oxygen species, which can damage cellular components and induce cell death. The ruthenium center plays a crucial role in facilitating these reactions by providing a suitable environment for electron transfer and redox processes .
Vergleich Mit ähnlichen Verbindungen
2,2’-Biquinoline,rutheniumcomplex can be compared with other similar compounds, such as:
Ruthenium(II) terpyridyl complexes: These complexes also exhibit interesting photochemical and catalytic properties but differ in their ligand structures and reactivity.
Ruthenium(III)–pyridine complexes: These complexes are known for their applications in electronic devices and differ in their coordination environment and electronic properties.
Ruthenium(II) bipyridyl complexes: These are widely studied for their electrochemical properties and applications in solar energy conversion.
The uniqueness of 2,2’-Biquinoline,rutheniumcomplex lies in its specific ligand structure, which imparts distinct electronic and photochemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C36H24Cl2N4Ru+2 |
|---|---|
Molekulargewicht |
684.6 g/mol |
InChI |
InChI=1S/2C18H12N2.2Cl.Ru/c2*1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;;;/h2*1-12H;;;/q;;2*+1; |
InChI-Schlüssel |
XDOAXIWHETWNOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.[Cl+][Ru][Cl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
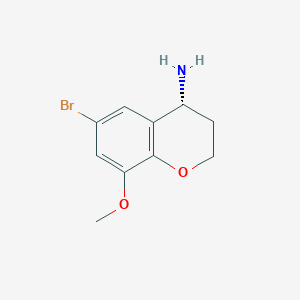

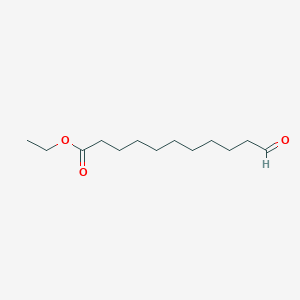

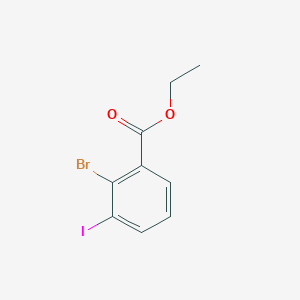
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)

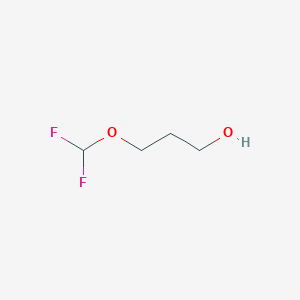

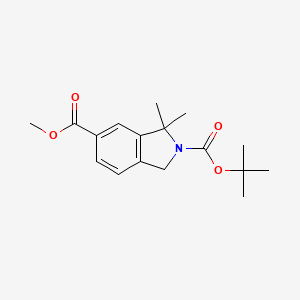
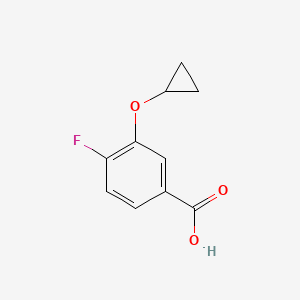
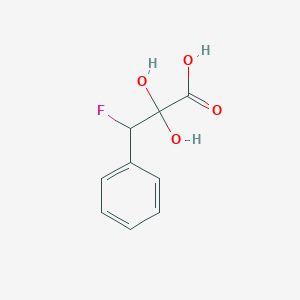
![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)
